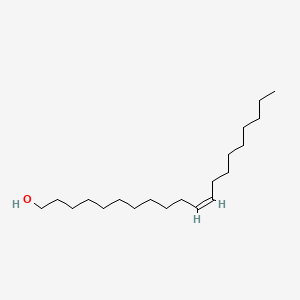

(Z)-11-Eicosen-1-ol

Description

11-Eicosenol has been reported in Simmondsia chinensis with data available.

Properties

CAS No. |

62442-62-0 |

|---|---|

Molecular Formula |

C20H40O |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

(E)-icos-11-en-1-ol |

InChI |

InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h9-10,21H,2-8,11-20H2,1H3/b10-9+ |

InChI Key |

QYOZAXQSDUAPDS-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCO |

melting_point |

25 - 26 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of (Z)-11-Eicosen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-11-Eicosen-1-ol is a long-chain fatty alcohol that plays a significant role as a semiochemical in the animal and plant kingdoms. Primarily recognized as a key component of the honeybee alarm pheromone, it elicits defensive behaviors in social insects. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its role in chemical communication, its biosynthesis, and the underlying signaling pathways. The document summarizes key quantitative data, outlines experimental protocols for its study, and presents visual representations of relevant biological processes to support further research and potential applications in areas such as pest management and the development of novel pharmaceuticals.

Introduction

This compound, a C20 monounsaturated fatty alcohol, is a naturally occurring compound with potent biological activity, primarily acting as a pheromone. Its most well-documented role is as a component of the alarm pheromone of the honeybee, Apis mellifera, where it contributes to the coordination of colony defense[1]. This compound is also found in other insect species and has been identified in the floral scent of at least one orchid species, where it functions as a deceptive attractant for pollinators[2]. The study of this compound provides valuable insights into the chemical ecology of insects and the evolution of plant-animal interactions. Understanding its biological roles and mechanisms of action is crucial for researchers in fields ranging from entomology and chemical ecology to drug development, where pheromones and their signaling pathways can serve as models for targeted interventions.

Biological Roles of this compound

Alarm Pheromone in Honeybees

This compound is a significant component of the alarm pheromone complex released from the sting apparatus of worker honeybees (Apis mellifera)[1]. When a bee stings a perceived threat, it releases a blend of volatile compounds, including isopentyl acetate and this compound. While isopentyl acetate is highly volatile and acts as an immediate alarm signal, the less volatile this compound serves to prolong the alarm and mark the target, encouraging other bees to sting the same location[1].

In the Asian honeybee, Apis cerana, this compound is a major component of the venom, found in significantly larger quantities than in Apis mellifera[3]. This suggests a potentially more pronounced role in the defensive strategies of this species.

Role in Social Immunity

Recent studies have indicated that the levels of this compound are significantly elevated in honeybee colonies infected with the microsporidian gut parasite Nosema ceranae. This finding suggests a role for this pheromone in social immunity. The increased presence of this compound may act as a signal to healthy nestmates, prompting them to identify, care for, or even remove infected individuals to prevent the spread of the disease within the colony.

Kairomonal Role in Plant-Pollinator Interactions

Interestingly, this compound is also produced by the orchid Dendrobium sinense. The orchid mimics the alarm pheromone of the honeybee to attract hornets (Vespa spp.), which are predators of honeybees. The hornets are lured to the flowers under the false pretense of finding prey, and in the process, they inadvertently pollinate the orchid. This is a fascinating example of chemical mimicry and an evolutionary arms race between plants and insects.

Quantitative Data

The following tables summarize the available quantitative data on the abundance and composition of this compound in different biological sources.

Table 1: Abundance of this compound in Honeybee Species

| Species | Source | Quantity per Insect | Reference |

| Apis mellifera | Sting Apparatus | ~5 µg | |

| Apis cerana | Venom | >250 µg |

Table 2: Composition of Venom Oil in Apis cerana

| Compound | Percentage |

| This compound | 81.2% |

| Other Linear Alcohols | 7.7% |

| Linear Hydrocarbons | 11.1% |

Biosynthesis and Signaling

Putative Biosynthetic Pathway

The biosynthesis of this compound in insects is believed to follow the general pathway of fatty acid-derived pheromone synthesis. This process begins with a C16 or C18 saturated fatty acyl-CoA precursor, which undergoes a series of elongation and desaturation steps.

In honeybees, specific elongase and desaturase genes have been identified that are involved in the synthesis of cuticular hydrocarbons. It is hypothesized that a similar set of enzymes is responsible for producing the C20 precursor and introducing the double bond at the 11th position to form (Z)-11-Eicosenoyl-CoA. The final step is the reduction of the acyl-CoA to the corresponding alcohol by a fatty acyl-CoA reductase.

Olfactory Signaling Pathway

The perception of this compound by honeybees is mediated by olfactory receptor neurons (ORNs) located in the antennae. While the specific receptor for this compound has not yet been definitively identified, the general mechanism of olfactory signal transduction in insects is well-established and involves G protein-coupled receptors (GPCRs).

Upon binding of this compound to its specific odorant receptor (OR), a conformational change in the receptor activates a coupled G-protein. This initiates a second messenger cascade, typically involving phospholipase C (PLC) which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then gate ion channels, leading to a depolarization of the ORN membrane and the generation of an action potential that is transmitted to the antennal lobe of the brain for processing.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

Objective: To identify and quantify this compound in biological samples.

Methodology:

-

Sample Preparation:

-

For honeybee sting apparatus analysis, individual stings are dissected and extracted in a small volume of a non-polar solvent (e.g., hexane or dichloromethane) containing a known amount of an internal standard (e.g., a C19 or C21 alkane).

-

For venom analysis, venom can be collected by electrical stimulation and then extracted with a suitable solvent.

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.

-

Injector: Splitless injection is preferred for trace analysis.

-

Oven Program: A temperature gradient is used to separate the components of the extract. A typical program might start at 50°C, ramp to 280°C at 10°C/min, and hold for 5-10 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is the standard method. The mass spectrometer is operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Data Analysis:

-

This compound is identified by its retention time and mass spectrum compared to an authentic standard. A predicted mass spectrum of the TMS-derivatized compound is also available for confirmation.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

-

Y-Tube Olfactometer Behavioral Assay

Objective: To assess the behavioral response of honeybees to this compound.

Methodology:

-

Apparatus: A Y-tube olfactometer consists of a central arm where an individual bee is introduced, and two side arms that present different odor stimuli. Purified and humidified air is passed through both arms at a constant flow rate.

-

Stimuli:

-

Test Arm: A filter paper treated with a known concentration of this compound in a suitable solvent (e.g., paraffin oil).

-

Control Arm: A filter paper treated with the solvent alone.

-

-

Procedure:

-

Individual worker honeybees are placed at the entrance of the central arm.

-

The bee's choice of arm (first entry) and the time spent in each arm are recorded over a set period (e.g., 5-10 minutes).

-

The positions of the test and control arms are switched between trials to avoid positional bias.

-

-

Data Analysis:

-

The number of bees choosing the test arm versus the control arm is analyzed using a chi-square test or a binomial test to determine if there is a significant preference or avoidance.

-

Conclusion and Future Directions

This compound is a multifaceted semiochemical with important roles in honeybee defense, social immunity, and plant-pollinator interactions. While its primary function as an alarm pheromone is well-established, ongoing research continues to unveil its more subtle and complex biological activities. For researchers and drug development professionals, this compound and its associated biological pathways offer several avenues for future investigation.

Further research is needed to:

-

Elucidate the complete biosynthetic pathway of this compound in honeybees, including the identification and characterization of the specific elongase, desaturase, and reductase enzymes involved.

-

Identify the specific olfactory receptor(s) in Apis mellifera and other relevant insects that detect this compound. This could lead to the development of novel, species-specific pest control agents that disrupt chemical communication.

-

Conduct detailed dose-response studies to quantify the behavioral and electrophysiological thresholds for this compound in different contexts.

-

Investigate the potential applications of this compound and its analogs in agriculture and human health, for example, as a repellent for honeybee predators or as a modulator of immune responses.

The continued study of this compound will undoubtedly contribute to a deeper understanding of chemical ecology and may lead to the development of innovative solutions for a variety of scientific and practical challenges.

References

An In-depth Technical Guide to (Z)-11-Eicosen-1-ol: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-11-Eicosen-1-ol is a long-chain fatty alcohol that plays a crucial role in the chemical communication of honeybees, acting as a significant component of their alarm pheromone. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its biological function in mediating defensive responses. Detailed experimental protocols for its analysis and a plausible synthetic route are presented. Furthermore, the guide elucidates the general signaling pathway involved in the perception of this semiochemical, offering insights for researchers in chemical ecology, neurobiology, and drug development.

Chemical Structure and Identification

This compound is a monounsaturated fatty alcohol with a 20-carbon chain. The molecule is characterized by a cis (Z) double bond between the 11th and 12th carbon atoms and a primary alcohol functional group at the C-1 position.

Molecular Formula: C₂₀H₄₀O[1]

IUPAC Name: (Z)-icos-11-en-1-ol[1]

CAS Number: 62442-62-0[1]

Synonyms: (11Z)-11-Eicosen-1-ol, Eicosenoyl alcohol, (Z)-11-Icosen-1-ol[1]

The structural integrity and stereochemistry of this compound are critical for its biological activity. The Z-configuration of the double bond is a key determinant of its function as a pheromone.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 296.5 g/mol | PubChem (Computed)[1] |

| Boiling Point | 753.34 K (480.19 °C) | Cheméo (Joback Calculated) |

| Melting Point | Not experimentally determined | - |

| Water Solubility | 0.002367 mg/L at 25 °C | The Good Scents Company (Estimated) |

| logP (Octanol/Water Partition Coefficient) | 8.5 | PubChem (Computed, XLogP3) |

| Density | Not experimentally determined | - |

Biological Significance: A Key Component of the Honeybee Alarm Pheromone

This compound is a major and less volatile component of the honeybee (Apis mellifera) alarm pheromone, which is released from the sting apparatus. This pheromone plays a critical role in colony defense by recruiting and alerting other bees to a potential threat.

When a honeybee stings an intruder, it releases a blend of volatile compounds, including isopentyl acetate and this compound. While isopentyl acetate is highly volatile and acts as an immediate alarm signal, the lower volatility of this compound allows it to persist at the site of the sting, prolonging the defensive response and marking the target. Guard and forager bees are particularly sensitive to this compound.

Interestingly, the context of the presentation of this compound can alter the behavioral response it elicits in nestmates. Under stress, it can act as a repellent, whereas foraging bees may use it to mark profitable food sources, thereby attracting other foragers.

Quantitative Analysis in Honeybee Venom

Studies have quantified the amount of this compound in honeybee venom, highlighting its abundance.

| Species | Amount per Insect | Reference |

| Apis mellifera | ~5 µg | J Chem Ecol, 1982 |

| Apis cerana | >250 µg (81.2% of venom oil) | J Chem Ecol, 1997 |

Experimental Protocols

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound in biological samples.

Sample Preparation (from Honeybee Venom):

-

Dissect the sting apparatus from worker honeybees.

-

Extract the volatile compounds by solvent extraction, typically with a non-polar solvent like hexane or dichloromethane.

-

Concentrate the extract under a gentle stream of nitrogen.

-

For quantitative analysis, add a suitable internal standard (e.g., a long-chain hydrocarbon or alcohol not present in the sample) at a known concentration prior to extraction.

GC-MS Instrumentation and Conditions (General Protocol):

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: DB-23 (50% cyanopropyl-methylpolysiloxane), 60 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector Temperature: 230 °C.

-

Oven Temperature Program: Start at 150 °C, hold for 0 min, ramp at 5 °C/min to 170 °C, then ramp at 6 °C/min to 220 °C and hold for 6 min.

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

-

Mass Scan Range: m/z 40-550.

-

Identification: Based on retention time and comparison of the mass spectrum with reference spectra from libraries (e.g., NIST).

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Synthesis via Wittig Reaction

The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. This approach can be adapted for the stereoselective synthesis of this compound. Non-stabilized ylides generally lead to the formation of (Z)-alkenes.

Proposed Synthetic Scheme:

Caption: Proposed synthetic pathway for this compound via the Wittig reaction.

Detailed Protocol (Illustrative):

-

Preparation of the Phosphonium Ylide:

-

React 1-bromononane with triphenylphosphine in a suitable solvent (e.g., toluene) to form nonyltriphenylphosphonium bromide via an SN2 reaction.

-

Treat the resulting phosphonium salt with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) to generate the nonylidenetriphenylphosphorane (ylide).

-

-

Wittig Reaction:

-

Cool the ylide solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of 11-hydroxyundecanal in the same solvent to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Signaling Pathway of Pheromone Perception

The perception of this compound in honeybees follows the general principles of insect olfaction. The process begins at the antennae and culminates in a behavioral response.

Caption: Generalized olfactory signaling pathway in the honeybee.

-

Reception: this compound molecules enter the pores of specialized sensory hairs (sensilla) on the honeybee's antennae.

-

Binding: Inside the sensillum lymph, the pheromone molecule is thought to be bound and transported by Odorant Binding Proteins (OBPs) to the dendrites of Olfactory Receptor Neurons (ORNs).

-

Activation: The pheromone then binds to a specific Odorant Receptor (OR) complex, which is a heterodimer of a specific OR and a co-receptor (Orco). This binding event opens an ion channel, leading to the depolarization of the ORN and the generation of an action potential.

-

Signal Processing in the Antennal Lobe: The axons of ORNs that express the same OR converge on a specific spherical structure in the antennal lobe of the brain called a glomerulus. This creates a specific pattern of glomerular activation that represents the perceived odor. Within the antennal lobe, the signal is processed and modulated by a network of local interneurons (LNs) and then transmitted to higher brain centers by projection neurons (PNs).

-

Higher Brain Processing and Behavioral Output: PNs project to the mushroom bodies, which are involved in olfactory learning and memory, and the lateral horn, which is associated with innate behavioral responses. The processing of this information in these higher brain centers ultimately leads to the appropriate behavioral response, such as stinging or attraction.

Conclusion

This compound is a fascinating and biologically significant molecule that underscores the complexity of chemical communication in social insects. Its specific chemical structure is finely tuned for its role as a honeybee alarm pheromone, influencing critical defensive behaviors. A thorough understanding of its physicochemical properties, analytical methods, and the underlying neurobiological pathways of its perception provides a valuable framework for researchers in diverse fields. Further investigation into the specific olfactory receptors and downstream signaling components involved in its detection will undoubtedly yield deeper insights into the molecular basis of chemosensation and social behavior.

References

Unveiling a Key Component of Honey Bee Defense: A Technical Guide to the Discovery of (Z)-11-Eicosen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chemical communication, honey bees (Apis mellifera) utilize a sophisticated arsenal of semiochemicals to regulate their complex social behaviors. Among these, alarm pheromones are critical for colony defense, orchestrating a rapid and coordinated response to threats. While isopentyl acetate has long been recognized as a principal alarm pheromone, a seminal 1982 study by Pickett, Williams, and Martin identified a less volatile, yet equally significant, component of the honey bee sting apparatus: (Z)-11-eicosen-1-ol. This long-chain alcohol was found to not only elicit stinging behavior but also to act synergistically with other pheromones to prolong the defensive response. This technical guide provides an in-depth overview of the discovery, quantification, and bioactivity of this compound, presenting detailed experimental protocols and quantitative data for researchers in chemical ecology, apiculture, and drug development.

Data Presentation: Quantification of this compound

The concentration and location of this compound vary significantly between different honey bee species, highlighting its diverse roles in their chemical ecology.

| Honey Bee Species | Location of this compound | Average Quantity per Insect | Percentage in Secretion | Reference |

| Apis mellifera (Honey Bee) | Sting Apparatus (Setose Area) | ~ 5 µg | Not specified | [1] |

| Apis cerana (Asiatic Honey Bee) | Venom Sac | > 250 µg | 81.2% of venom oil | [2] |

| Apis dorsata (Giant Honey Bee) | Not Detected | Not applicable | Not applicable | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the pivotal studies that led to the discovery and characterization of this compound.

Sample Collection and Preparation

The initial step in the discovery process involved the careful collection and preparation of samples from the honey bee sting apparatus.

-

Objective: To isolate volatile compounds from the sting apparatus of worker honey bees for chemical analysis.

-

Procedure:

-

Worker honey bees (Apis mellifera) were collected from the hive entrance.

-

The sting apparatus was carefully dissected from each bee.

-

For initial analysis, the dissected stings were directly introduced into the gas chromatograph-mass spectrometer (GC-MS) using a solid sample injection system.

-

For larger-scale analysis, a larger number of stings were excised and extracted with a suitable solvent (e.g., hexane) to concentrate the volatile components.

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS was the primary analytical technique used to identify and quantify this compound.

-

Objective: To separate, identify, and quantify the volatile chemical constituents of the honey bee sting.

-

Instrumentation (based on typical methods of the era):

-

Gas Chromatograph: A Pye Unicam GCD gas chromatograph.

-

Column: A glass capillary column (e.g., 25 m x 0.25 mm) coated with a non-polar stationary phase such as OV-1 or SE-30.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp of 5°C/minute to 250°C, and held for 10 minutes.

-

Mass Spectrometer: A VG Micromass 7070F mass spectrometer.

-

Ionization: Electron impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

-

Identification: The identification of this compound was confirmed by comparing its mass spectrum and GC retention time with those of an authentic, synthesized standard. Microchemical reactions, such as hydrogenation and ozonolysis, were also employed to confirm the structure.

Synthesis of this compound

The synthesis of an authentic standard was crucial for the definitive identification and subsequent bioassays. The Wittig reaction is a common and effective method for the stereoselective synthesis of (Z)-alkenes.

-

Objective: To synthesize this compound for use as a reference standard and in bioassays.

-

General Procedure (Wittig Reaction):

-

Preparation of the Phosphonium Salt: 1-Bromodecane is reacted with triphenylphosphine to form the corresponding phosphonium salt.

-

Ylide Formation: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) in an aprotic solvent (e.g., tetrahydrofuran) to form the ylide.

-

Wittig Reaction: The ylide is then reacted with 11-oxoundecanal to form the (Z)-alkene. The use of a non-stabilized ylide under salt-free conditions favors the formation of the Z-isomer.

-

Reduction: The resulting aldehyde is reduced to the primary alcohol using a mild reducing agent such as sodium borohydride to yield this compound.

-

Purification: The final product is purified by column chromatography.

-

Behavioral Bioassays

Bioassays were essential to determine the behavioral effects of this compound on honey bees.

-

Objective: To assess the ability of this compound to elicit defensive behaviors in worker honey bees.

-

Moving Lure Bioassay:

-

Small, dark, moving targets (e.g., black paper discs) were presented at the entrance of a honey bee hive.

-

The test compound, dissolved in a volatile solvent, was applied to the lure. A solvent-only control was also used.

-

The number of bees stinging the lure within a set time period was recorded.

-

This compound was found to elicit a significant stinging response, comparable to that of isopentyl acetate.

-

-

Stationary Lure Bioassay:

-

Stationary lures were placed near the hive entrance.

-

Lures were treated with isopentyl acetate alone, this compound alone, a combination of the two, or a solvent control.

-

The duration of the alarm response (number of bees attracted to and investigating the lure) was observed.

-

This compound was found to prolong the effectiveness of isopentyl acetate, likely due to its lower volatility.

-

Mandatory Visualizations

Caption: Experimental workflow for the discovery and characterization of this compound.

Caption: Simplified pathway for the synthesis of this compound via the Wittig reaction.

Conclusion and Future Directions

The discovery of this compound as a key component of the honey bee alarm pheromone has significantly advanced our understanding of chemical communication in social insects. Its role in eliciting and prolonging defensive responses underscores the complexity of the honey bee's defensive strategy. For researchers, the detailed methodologies presented here provide a foundation for further investigations into the biosynthesis, neural perception, and synergistic effects of this and other semiochemicals. For drug development professionals, understanding the structure and activity of such natural compounds can inspire the design of novel molecules with potential applications in pest management and even as modulators of biological pathways. Future research could focus on the precise biosynthetic pathway of this compound, its role in the chemical ecology of other bee species, and its potential for practical applications in agriculture and beyond.

References

(Z)-11-Eicosen-1-ol: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-11-Eicosen-1-ol is a long-chain fatty alcohol that plays a significant role in chemical communication within the natural world. Primarily recognized as a key component of the honeybee alarm pheromone, its functions extend to intricate ecological interactions, including mimicry in the plant kingdom. This technical guide provides an in-depth overview of the natural sources, quantitative occurrence, and analytical methodologies for this compound, tailored for professionals in research and development.

Natural Sources and Occurrence

This compound is predominantly found in insects, where it serves as a semiochemical, a chemical substance that carries a message. Its most well-documented role is as an alarm pheromone in honeybees. It is also produced by a specific orchid species in a remarkable case of chemical mimicry.

In the Animal Kingdom

The primary natural sources of this compound are various species of bees. It is a major component of the alarm pheromone blend released from the sting apparatus of worker honeybees.[1][2] When a bee stings a perceived threat, this pheromone is dispersed, alerting other bees in the vicinity and recruiting them for a coordinated defensive response.[2][3]

Specifically, it has been identified in:

-

European Honeybee (Apis mellifera): It is a significant component of the sting alarm pheromone, working in conjunction with other volatile compounds like isopentyl acetate to elicit stinging behavior.[1]

-

Asiatic Honeybee (Apis cerana): In this species, this compound is a major component of the venom oil.

-

Other Hymenoptera: The compound has also been identified in other bee species, such as Xylocopa micheneri and in wasps like Philanthus triangulum (the European beewolf), where it is used to locate prey.

In the Plant Kingdom

A notable occurrence of this compound in the plant kingdom is in the deceptive orchid Dendrobium sinense. This orchid does not produce nectar to reward pollinators. Instead, it synthesizes and emits this compound, mimicking the alarm pheromone of honeybees. This chemical mimicry attracts hornets (Vespa bicolor), which are predators of honeybees. The hornets are lured to the flowers, and in the process of investigating the source of the scent, they inadvertently pollinate the orchid. This is the first identified instance of this compound as a floral volatile.

Quantitative Data

The concentration of this compound varies between species. The following table summarizes the available quantitative data from the cited literature.

| Species | Source of Compound | Quantity/Concentration | Reference |

| Apis mellifera (European Honeybee) | Sting Apparatus | Approximately 5 µg per insect | |

| Apis cerana (Asiatic Honeybee) | Venom Oil | 81.2% of venom oil, averaging over 250 µg per insect |

Signaling and Biosynthetic Pathways

Honeybee Alarm Pheromone Signaling

This compound is a key releaser pheromone in the honeybee's alarm response. When a guard bee perceives a threat and stings, the pheromone is released from the sting gland. Nearby worker bees detect the pheromone via olfactory receptors on their antennae. This chemical signal is processed in the antennal lobes of the bee's brain, triggering a cascade of behavioral responses, including increased alertness, recruitment of other bees, and aggressive stinging behavior towards the threat.

Caption: Workflow of the honeybee alarm response mediated by this compound.

Generalized Biosynthesis of Long-Chain Fatty Alcohols in Insects

The biosynthesis of long-chain fatty alcohols like this compound in insects generally starts from acetyl-CoA and involves a series of enzymatic reactions. While the specific pathway for this compound in honeybees is not fully elucidated, a generalized pathway for insect fatty alcohol pheromones involves the de novo synthesis of fatty acids, followed by desaturation, chain-shortening or elongation, and finally, reduction to the corresponding alcohol.

Caption: Generalized biosynthetic pathway for long-chain fatty alcohols in insects.

Experimental Protocols

The identification and quantification of this compound from natural sources typically involve solvent extraction or headspace collection followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Extraction from Insect Glands

-

Dissection: Dissect the sting apparatus or relevant glands from freshly sacrificed or frozen insects under a stereomicroscope.

-

Solvent Extraction: Place the dissected glands into a small vial containing a suitable organic solvent, such as hexane or dichloromethane.

-

Agitation: Agitate the vial for a few minutes to ensure efficient extraction of the lipids.

-

Concentration: Carefully remove the solvent to a clean vial and concentrate the extract under a gentle stream of nitrogen to the desired volume for analysis.

Sample Preparation: Volatile Collection from Plants

-

Enclosure: Enclose the flower or plant part in a glass chamber or a polyacetate bag.

-

Adsorbent Trapping: Draw air from the enclosure through a cartridge containing an adsorbent material like Tenax® TA or Porapak Q for a defined period.

-

Elution: Elute the trapped volatile compounds from the adsorbent using a small volume of a suitable solvent (e.g., hexane).

-

Concentration: Concentrate the eluate as described above.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for the analysis of this compound.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector: Splitless injection is often preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 50°C, holding for 2 minutes, then ramping up to 280°C at 10°C/min.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Range: Scan from m/z 40 to 500.

-

Identification: The identification of this compound is based on the retention time and comparison of the mass spectrum with a reference standard or a spectral library (e.g., NIST).

-

The following diagram outlines the general workflow for the analysis of this compound.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a fascinating natural product with significant roles in insect communication and plant-pollinator interactions. Understanding its natural sources, biosynthesis, and the signaling pathways it mediates is crucial for research in chemical ecology, agriculture, and potentially for the development of novel pest management strategies. The analytical protocols outlined in this guide provide a framework for the reliable identification and quantification of this important semiochemical.

References

- 1. This compound, an important new pheromonal component from the sting of the honey bee,Apis mellifera L. (Hymenoptera, Apidae.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Honey Bee Alarm Pheromone Mediates Communication in Plant–Pollinator–Predator Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Alarm Pheromone Modulates Appetitive Olfactory Learning in the Honeybee (Apis Mellifera) - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of (Z)-11-Eicosen-1-ol in Apis mellifera: From Alarm Signal to Foraging Deterrent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-11-Eicosen-1-ol is a semiochemical produced by the honey bee, Apis mellifera, primarily recognized for its role as a key component of the sting alarm pheromone. Secreted from the Koschevnikov gland located near the sting shaft, this long-chain alcohol acts in concert with other volatile compounds, most notably isopentyl acetate (IPA), to elicit defensive behaviors in nestmates. While its function in colony defense is well-documented, emerging evidence suggests that this compound also plays a significant, albeit less characterized, role in modulating foraging behavior. This technical guide synthesizes the current understanding of this compound's function in Apis mellifera, with a particular focus on its influence on foraging. We present quantitative data on its production, detail experimental protocols for its study, and provide visualizations of its proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating honey bee chemical communication and for professionals in drug development exploring novel, behavior-modifying compounds.

Introduction

Chemical communication is fundamental to the intricate social organization of the honey bee (Apis mellifera) colony. Pheromones, chemical signals that trigger specific behavioral or physiological responses in conspecifics, regulate a vast array of activities, from reproduction and development to defense and foraging. Among the diverse chemical lexicon of the honey bee, alarm pheromones are critical for colony survival, enabling rapid and coordinated responses to threats.

This compound has been identified as a major, less volatile component of the sting alarm pheromone blend. Its primary described function is to alert nestmates to danger and to recruit them for a defensive response, often culminating in stinging. However, the ecological role of this compound extends beyond immediate defense. The presence of an alarm pheromone at a food source can signal danger to incoming foragers, thereby influencing their decision-making process. This guide explores this dual role of this compound, examining its established function as an alarm pheromone and its implications for the regulation of foraging behavior.

Quantitative Data on this compound

The following tables summarize the available quantitative data regarding the presence and behavioral effects of this compound in Apis mellifera and the related species, Apis cerana.

Table 1: Concentration of this compound in Honey Bees

| Species | Source | Compound | Concentration | Reference(s) |

| Apis mellifera | Sting Apparatus | This compound | ca. 5 µg per bee | [1] |

| Apis cerana | Venom | This compound | 81.2% of venom oil (>250 µg per bee) | [2] |

Table 2: Behavioral Responses to this compound in Apis mellifera

| Behavior | Compound(s) | Observation | Reference(s) |

| Stinging | This compound & Isopentyl Acetate | Synergistically elicit stinging behavior as effectively as natural sting pheromone. | [1] |

| Foraging | Isopentyl Acetate & other alarm pheromones | Repels foragers from artificial food sources. | [3] |

| Foraging | This compound (in A. cerana) | May attract foragers to marked floral resources (hypothesized). | [2] |

Signaling Pathways and Logical Relationships

The perception of this compound, like other volatile pheromones, is initiated at the antennae and transduced into a behavioral response through a series of neural processing steps. The following diagrams illustrate the proposed signaling pathway and a logical workflow for investigating its effects.

Figure 1. Proposed signaling pathway for this compound in Apis mellifera.

Figure 2. Logical workflow for investigating the foraging deterrent effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols are adapted from established methods in honey bee behavioral research and are tailored to investigate the role of this compound in foraging behavior.

Two-Choice Feeder Assay for Foraging Repellency

This laboratory-based assay is designed to quantify the repellent effect of this compound on individual foragers.

Objective: To determine if Apis mellifera foragers show a preference for a sucrose solution treated with this compound versus an untreated control.

Materials:

-

Foraging honey bees collected from a healthy, queen-right colony.

-

Cages for housing individual or small groups of bees.

-

Capillary feeders (e.g., 10 µL glass capillaries).

-

Sucrose solution (e.g., 50% w/v).

-

This compound (synthetic, high purity).

-

Solvent for the test compound (e.g., mineral oil or hexane).

-

Analytical balance.

-

Incubator set to colony conditions (approx. 34°C and 60% RH).

Procedure:

-

Bee Collection and Preparation: Collect foragers returning to the hive with pollen or nectar. House them individually or in small groups in cages with access to water but no food for a starvation period of 2-4 hours to motivate feeding.

-

Preparation of Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to test a range of concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Prepare the final test solutions by adding a small, consistent volume of the diluted compound to the sucrose solution. The control solution should contain the same volume of solvent only.

-

Feeder Setup: Fill two capillary feeders, one with the test solution and one with the control solution, for each bee or group of bees. Record the initial weight of each feeder.

-

Experimental Arena: Place the two feeders in each cage, ensuring they are equidistant from the bee's starting position.

-

Data Collection: Allow the bees to feed for a set period (e.g., 2 hours). After the feeding period, remove the feeders and record their final weight. The amount of solution consumed is the difference between the initial and final weights.

-

Analysis: For each concentration, compare the consumption of the test solution to the control solution using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

Field-Based Foraging Repellency Assay

This protocol assesses the repellent effect of this compound in a more naturalistic setting.

Objective: To measure the impact of this compound on the visitation rate of free-flying foragers to an artificial food source.

Materials:

-

An active apiary with several healthy honey bee colonies.

-

Artificial feeders (e.g., gravity feeders or petri dishes with a wick).

-

Sucrose solution (e.g., 50% w/v).

-

This compound and a suitable solvent.

-

Video recording equipment or manual observation tools (clickers, notebooks).

-

Timers.

Procedure:

-

Feeder Training: Establish a feeding station at a suitable distance from the apiary (e.g., 100-200 meters). Train foragers to visit the station by providing a high-concentration sucrose solution for several hours or days until a consistent number of bees are visiting.

-

Experimental Setup: Prepare two identical feeders. One will contain the sucrose solution with a specific concentration of this compound, and the other will contain the sucrose solution with the solvent control. Place the feeders a set distance apart (e.g., 1 meter) at the established feeding station.

-

Data Collection: Once foragers begin to visit the feeders, start recording the number of bees landing on each feeder over a set period (e.g., 15-minute intervals). This can be done by direct observation or by analyzing video recordings.

-

Replication and Controls: To avoid spatial learning biases, the positions of the test and control feeders should be swapped periodically. The experiment should be replicated on different days and with different colonies if possible.

-

Analysis: Compare the average number of foragers visiting the test feeder versus the control feeder for each concentration of this compound. Statistical analysis (e.g., t-test or ANOVA) can be used to determine if the difference is significant.

Electroantennography (EAG) for Olfactory Response

EAG is an electrophysiological technique used to measure the overall response of the olfactory receptor neurons on a bee's antenna to a specific odorant.

Objective: To determine if the antennae of Apis mellifera are sensitive to this compound and to quantify the dose-response relationship.

Materials:

-

Live honey bees.

-

Dissecting microscope.

-

Micromanipulators.

-

Glass capillary electrodes.

-

Electrolyte solution (e.g., Ringer's solution).

-

Ag/AgCl electrodes.

-

Amplifier and data acquisition system.

-

Air stimulus controller for delivering precise puffs of odorant.

-

This compound and a suitable solvent.

-

Filter paper strips.

Procedure:

-

Antenna Preparation: Immobilize a bee (e.g., by chilling). Excise one antenna at the base of the scape. Mount the antenna between two electrodes by inserting the tip into the recording electrode and the base into the reference electrode, both filled with electrolyte solution.

-

Odorant Delivery: Prepare a dilution series of this compound on filter paper strips. Place a strip inside a Pasteur pipette connected to the air stimulus controller.

-

Recording: Deliver a puff of clean, humidified air over the antenna to establish a baseline. Then, deliver a puff of air carrying the odorant. The change in electrical potential between the two electrodes is the EAG response.

-

Data Collection: Record the peak amplitude of the EAG response for each concentration of this compound. A solvent control and a standard odorant (e.g., 1-hexanol) should also be tested.

-

Analysis: Plot the EAG response amplitude against the logarithm of the odorant concentration to generate a dose-response curve. This will reveal the sensitivity of the antenna to the compound.

Discussion and Future Directions

The available evidence strongly supports the primary role of this compound as an alarm pheromone in Apis mellifera. Its co-occurrence with isopentyl acetate in the sting apparatus and their synergistic effect on stinging behavior underscore its importance in colony defense. The significantly higher concentration of this compound in the venom of the related species Apis cerana suggests a potentially conserved or even amplified role in defense within the Apis genus.

The influence of this compound on foraging behavior is a more nascent area of research. The logical extension of its function as an alarm signal is that it should act as a repellent to foragers, warning them of a potential threat at a food source. This is supported by studies on the broader alarm pheromone blend. However, the specific contribution of this compound to this repellency, and the dose-response relationship, have yet to be fully elucidated in A. mellifera. The hypothesis that it may act as an attractant to marked floral resources in A. cerana presents an intriguing avenue for comparative research.

Future research should focus on generating quantitative data on the foraging-related effects of this compound in Apis mellifera. The experimental protocols detailed in this guide provide a framework for such investigations. Specifically, dose-response curves for foraging repellency in both laboratory and field settings would provide invaluable data. Furthermore, investigating the neural basis of this behavioral modulation, perhaps through techniques like calcium imaging in the antennal lobe, could reveal how the brain of a forager processes this "danger" signal in the context of a food reward.

For professionals in drug development, a deeper understanding of how a single compound can elicit different behavioral responses depending on the context could inform the design of novel, targeted pest management strategies. For instance, a repellent based on this compound could potentially be used to deter honey bees from crops recently treated with insecticides, thereby reducing pollinator mortality.

Conclusion

This compound is a multifunctional pheromone in Apis mellifera. While its role in orchestrating a defensive response is well-established, its impact on foraging behavior represents a critical and underexplored aspect of honey bee chemical ecology. By employing the quantitative approaches and detailed experimental protocols outlined in this guide, researchers can further unravel the complex interplay between alarm signaling and foraging decisions in this vital pollinator. Such knowledge is not only fundamental to our understanding of social insect biology but also holds significant potential for the development of practical applications in agriculture and bee health.

References

- 1. This compound, an important new pheromonal component from the sting of the honey bee,Apis mellifera L. (Hymenoptera, Apidae.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Honey Bee Alarm Pheromone Mediates Communication in Plant–Pollinator–Predator Interactions | MDPI [mdpi.com]

A Technical Guide to Floral Mimicry and Pollination via (Z)-11-Eicosen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate relationship between the orchid Dendrobium sinense and its pollinator, the hornet Vespa bicolor, offers a compelling case study in floral mimicry. This rewardless orchid employs a sophisticated chemical deception, emitting (Z)-11-eicosen-1-ol, a key component of the honeybee alarm pheromone. This volatile organic compound lures predatory hornets, which normally prey on honeybees, into visiting the flower and effecting pollination through pseudo-predatory behavior. This technical guide provides an in-depth analysis of this pollination strategy, detailing the chemical compounds, insect behavioral responses, and the underlying biological mechanisms. It further outlines the experimental protocols used to elucidate this interaction and explores the relevant biochemical pathways.

The Chemical Basis of Mimicry

The floral scent of Dendrobium sinense is the cornerstone of its pollination strategy. While the complete volatile profile is complex, the key attractant for Vespa bicolor has been identified as this compound.

Floral Volatile Composition of Dendrobium sinense

Analysis of the floral headspace of Dendrobium sinense has identified several volatile organic compounds (VOCs). While a comprehensive quantitative profile of all volatiles remains to be fully elucidated in published literature, the primary active component responsible for attracting Vespa bicolor is this compound. Other long-chain alcohols have also been detected and show electrophysiological activity in the hornet's antennae.

| Compound | Chemical Class | Biological Relevance |

| This compound | Fatty Alcohol | Primary attractant for Vespa bicolor; mimic of honeybee alarm pheromone. |

| 1-Octadecanol | Fatty Alcohol | Elicits electroantennographic (EAG) response in Vespa bicolor. |

| 1-Eicosanol | Fatty Alcohol | Elicits electroantennographic (EAG) response in Vespa bicolor. |

| This table summarizes the known biologically active compounds in the floral scent of D. sinense. |

The Pollinator: Vespa bicolor

The hornet Vespa bicolor is the primary and sole pollinator of Dendrobium sinense. The hornets are not rewarded with nectar; instead, they are deceived by the floral scent.

Behavioral Response to this compound

Hornets exhibit a distinct predatory response to the scent of this compound. In the wild, they are observed pouncing aggressively on the red center of the D. sinense flower, a behavior consistent with attacking prey. During this pseudo-predation, pollinia become attached to the hornet's thorax, which are then transferred to the stigma of the next flower visited.

Laboratory-based behavioral assays have quantitatively confirmed the attraction of Vespa bicolor to both the natural orchid scent and synthetic this compound.

| Odor Source | Behavioral Response of Vespa bicolor |

| Dendrobium sinense flower extract | Significant attraction in flight cage and Y-tube olfactometer assays. |

| Synthetic this compound | Significant attraction in flight cage and Y-tube olfactometer assays. |

| Synthetic mixture of this compound, 1-octadecanol, and 1-eicosanol | Significant attraction in flight cage and Y-tube olfactometer assays. |

| This table summarizes the observed behavioral responses of V. bicolor to key odor sources. |

Experimental Protocols

The elucidation of this floral mimicry system has relied on a combination of chemical analysis, electrophysiology, and behavioral assays.

Floral Scent Collection and Analysis: Headspace SPME-GC-MS

Objective: To identify and quantify the volatile organic compounds emitted by Dendrobium sinense flowers.

Protocol:

-

Sample Preparation: Enclose a fresh, fully blooming Dendrobium sinense flower in a glass vial or chamber. For dynamic headspace sampling, a purified air stream is passed over the flower.

-

Volatile Trapping: A Solid Phase Microextraction (SPME) fiber (e.g., 50/30 µm DVB/Carboxen/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Thermal Desorption and GC-MS Analysis: The SPME fiber is then inserted into the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS). The adsorbed volatiles are thermally desorbed and separated on a capillary column (e.g., Rtx-5MS). The mass spectrometer is used to identify the compounds based on their mass spectra, which are compared to libraries such as NIST.

-

Quantification: The relative abundance of each compound is determined by the peak area in the chromatogram. Absolute quantification can be achieved by using internal or external standards.

Electrophysiological Analysis: Electroantennography (EAG)

Objective: To measure the olfactory response of Vespa bicolor antennae to specific volatile compounds.

Protocol:

-

Insect Preparation: Anesthetize a hornet (Vespa bicolor) by chilling. Excise one antenna at its base.

-

Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with an appropriate saline solution (e.g., insect Ringer's solution). The reference electrode is placed in contact with the base of the antenna, and the recording electrode is placed over the distal end.

-

Odor Delivery: A purified and humidified continuous air stream is passed over the antenna. Test compounds, dissolved in a solvent like hexane at known concentrations, are applied to a filter paper strip inside a Pasteur pipette. Puffs of air (e.g., 0.5 seconds) are delivered through the pipette, introducing the odorant into the continuous air stream.

-

Signal Recording and Amplification: The potential difference between the electrodes is amplified (e.g., 100x) and recorded. The amplitude of the negative voltage deflection (depolarization) is measured as the EAG response.

-

Data Analysis: Compare the EAG responses to different compounds and concentrations against a solvent control.

Behavioral Assay: Y-Tube Olfactometer

Objective: To assess the preference or aversion of Vespa bicolor to a specific odor in a two-choice paradigm.

Protocol:

-

Apparatus: A Y-shaped glass tube is used. A purified and humidified air stream is split and passed through the two arms of the "Y".

-

Odor and Control: The test odor (e.g., synthetic this compound in a solvent) is introduced into the airflow of one arm. The other arm receives the solvent control. The positions of the odor and control arms are randomized between trials to avoid positional bias.

-

Insect Introduction: A single hornet is introduced at the base of the Y-tube.

-

Observation and Data Collection: The hornet is allowed a set amount of time to make a choice. A choice is recorded when the hornet moves a certain distance into one of the arms. The number of hornets choosing the odor arm versus the control arm is recorded.

-

Statistical Analysis: A chi-squared test or a binomial test is used to determine if there is a statistically significant preference for the test odor.

Biological Pathways

Biosynthesis of this compound in Dendrobium

While the specific enzymatic steps for this compound biosynthesis in Dendrobium sinense have not been fully elucidated, it is hypothesized to be derived from fatty acid metabolism. Long-chain fatty alcohols in plants are typically synthesized from C16 and C18 fatty acids, which undergo elongation and subsequent reduction.

The key enzyme in the final step of this pathway is likely a Fatty Acyl-CoA Reductase (FAR) . FARs catalyze the NADPH-dependent reduction of fatty acyl-CoAs to their corresponding primary alcohols. Recent genomic studies in Dendrobium catenatum have identified a family of FAR genes, some of which are upregulated under stress conditions, suggesting their role in producing protective lipid-derived molecules. It is plausible that a specific FAR in D. sinense is responsible for the reduction of (Z)-11-eicosenoyl-CoA to this compound.

Olfactory Signaling in Vespa bicolor

The perception of this compound by Vespa bicolor is mediated by its olfactory system, primarily located in the antennae. The general mechanism of insect olfaction involves several key protein families.

-

Odorant Binding Proteins (OBPs): Volatile molecules like this compound enter the sensilla on the antennae through pores and are bound by OBPs in the sensillar lymph. These proteins transport the hydrophobic odorants to the olfactory receptors.

-

Olfactory Receptors (ORs): The OBP-odorant complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). Insect ORs are ligand-gated ion channels that form a heterodimer with a highly conserved co-receptor (Orco).

-

Signal Transduction: Binding of the odorant to the specific OR subunit leads to the opening of the ion channel, causing a depolarization of the OSN membrane. This generates an action potential that is transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.

While the specific OBPs and ORs in Vespa bicolor that recognize this compound have yet to be identified, this general pathway provides a framework for understanding the molecular basis of this chemical communication.

Conclusion and Future Directions

The pollination of Dendrobium sinense by Vespa bicolor through the mimicry of honeybee alarm pheromones is a remarkable example of co-evolution. The identification of this compound as the key signaling molecule has provided significant insight into this interaction. However, several areas warrant further investigation:

-

Quantitative Volatile Analysis: A detailed quantitative analysis of the complete floral scent profile of D. sinense is needed to understand the role of minor compounds in modulating the hornet's behavior.

-

Molecular Identification: The specific genes and enzymes (e.g., FARs in D. sinense and ORs/OBPs in V. bicolor) involved in this interaction need to be identified and characterized.

-

Neuroethological Studies: Further studies are required to understand how the hornet's brain processes the olfactory information from this compound and translates it into a predatory motor response.

Understanding these intricate molecular and behavioral mechanisms not only deepens our knowledge of chemical ecology but also has potential applications in pest management and the development of novel semiochemical-based attractants or repellents.

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-11-Eicosen-1-ol

(Z)-11-Eicosen-1-ol is a significant long-chain fatty alcohol that serves as a major component of the alarm pheromone in honeybees, such as Apis mellifera and Apis cerana.[1][2][3] Its specific Z-geometry is crucial for its biological activity, making stereoselective synthesis a key focus for researchers in chemical ecology and organic synthesis. These application notes provide an overview of synthetic strategies and a detailed protocol for the preparation of this compound.

Synthetic Strategies Overview

The primary challenge in synthesizing this compound lies in the stereocontrolled formation of the cis (or Z) double bond at the C11-C12 position. The most common and effective methods employed for this purpose are the Wittig reaction and, more recently, Z-selective olefin metathesis.

-

Wittig Reaction: This classical olefination method is a reliable way to form a carbon-carbon double bond. The use of non-stabilized ylides in the Wittig reaction generally favors the formation of the Z-alkene.[4] The reaction involves the coupling of a suitable phosphonium ylide with an aldehyde. For the synthesis of this compound, this typically involves the reaction of a C9 phosphonium ylide with a C11 aldehyde that has a protected hydroxyl group.

-

Olefin Metathesis: Modern olefin metathesis, particularly cross-metathesis, offers a powerful alternative for stereoselective alkene synthesis.[5] The development of molybdenum- and ruthenium-based catalysts has enabled highly Z-selective cross-metathesis reactions, which can produce the desired Z-isomer with high efficiency and stereoselectivity. This approach can be advantageous due to its catalytic nature and potential for high atom economy.

Logical Workflow for Synthesis Selection

Caption: Selection of a synthetic strategy for this compound.

Quantitative Data Comparison

The choice of synthetic route can significantly impact the yield and stereoselectivity of the final product. The following table summarizes representative data for different synthetic approaches.

| Synthetic Method | Key Reagents/Catalyst | Typical Yield (%) | Z:E Ratio | Reference |

| Wittig Reaction | Non-stabilized phosphonium ylide, strong base (e.g., n-BuLi) | 60-80 | >95:5 | |

| Olefin Metathesis | Molybdenum-based catalyst (e.g., Schrock catalyst) | 51-97 | >94:6 |

Note: Yields and Z:E ratios are highly dependent on specific reaction conditions and substrates.

Detailed Experimental Protocol: Wittig Reaction Approach

This protocol details a representative two-step synthesis of this compound via the Wittig reaction, followed by deprotection.

Experimental Workflow

Caption: Workflow for the Wittig synthesis of this compound.

Materials and Reagents

-

Nonyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

11-(Tetrahydropyranyloxy)undecanal

-

Anhydrous Tetrahydrofuran (THF)

-

p-Toluenesulfonic acid (p-TsOH)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure

Step 1: Wittig Olefination

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add nonyltriphenylphosphonium bromide (1.2 eq).

-

Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back down to 0 °C.

-

Dissolve 11-(tetrahydropyranyloxy)undecanal (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected product.

Step 2: Deprotection of the Hydroxyl Group

-

Dissolve the crude protected product from Step 1 in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 2-4 hours), neutralize the acid with a small amount of saturated aqueous NaHCO₃.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude this compound.

Purification and Characterization

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a colorless oil.

-

Characterization: The structure and stereochemistry of the final product should be confirmed by:

-

¹H NMR: The protons on the Z-double bond will typically appear as a multiplet around 5.3-5.4 ppm. The integration of this signal relative to other protons will confirm the structure. The coupling constant (J) for cis-alkene protons is typically in the range of 7-12 Hz.

-

¹³C NMR: The sp² carbons of the Z-alkene will have characteristic chemical shifts.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

Disclaimer: This protocol is intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. acs.org [acs.org]

- 2. This compound, an important new pheromonal component from the sting of the honey bee,Apis mellifera L. (Hymenoptera, Apidae.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Olefin metathesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Z-Alkenes Synthesis via the Wittig Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] A key feature of this reaction is the ability to control the stereochemical outcome, yielding either the Z (cis) or E (trans) alkene. This application note provides a detailed protocol and guiding principles for the stereoselective synthesis of Z-alkenes, a common structural motif in natural products and pharmaceutical agents.

High Z-selectivity in the Wittig reaction is typically achieved under conditions of kinetic control.[3] This is facilitated by the use of non-stabilized ylides, which are highly reactive and react irreversibly with aldehydes and ketones.[3][4] The reaction is often conducted in aprotic, non-polar solvents at low temperatures and under salt-free conditions to favor the formation of the less thermodynamically stable syn-oxaphosphetane intermediate, which subsequently decomposes to the Z-alkene.

Key Principles for High Z-Selectivity

-

Non-Stabilized Ylides: Ylides bearing simple alkyl or aryl substituents are highly reactive and favor the kinetic pathway leading to the Z-alkene.

-

Salt-Free Conditions: The presence of lithium salts can lead to equilibration of intermediates, reducing the Z-selectivity. The use of sodium- or potassium-based strong bases for ylide generation is often preferred.

-

Aprotic Solvents: Solvents such as tetrahydrofuran (THF) or diethyl ether are commonly employed.

-

Low Temperatures: Conducting the reaction at low temperatures, typically -78 °C, helps to prevent the equilibration of the initially formed syn-oxaphosphetane to the more stable anti-oxaphosphetane, which would lead to the E-alkene.

Experimental Protocols

This section provides a detailed, generalized protocol for the Z-selective Wittig reaction. The quantities and reaction times may require optimization for specific substrates.

Part 1: Preparation of the Non-Stabilized Phosphorus Ylide

-

Apparatus Setup: A two-necked round-bottom flask or a Schlenk flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon). The flask is equipped with a magnetic stir bar.

-

Phosphonium Salt Addition: The alkyltriphenylphosphonium salt (1.1 equivalents) is added to the flask.

-

Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask to create a suspension.

-

Cooling: The suspension is cooled to -78 °C in a dry ice/acetone bath.

-

Base Addition: A strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) (1.05 equivalents) is added portion-wise to the stirred suspension. The formation of the ylide is often indicated by a color change to deep red or orange.

-

Ylide Formation: The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional hour to ensure complete ylide formation.

Part 2: Wittig Reaction with the Carbonyl Compound

-

Cooling: The freshly prepared ylide solution is cooled back down to -78 °C.

-

Carbonyl Addition: A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is slowly added dropwise to the ylide solution via syringe.

-

Reaction: The reaction mixture is stirred at -78 °C for 1 hour.

-

Warming: The reaction is allowed to slowly warm to room temperature and stirred overnight.

Part 3: Work-up and Purification

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is extracted three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine (saturated NaCl solution), dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filtered.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator. The crude product will contain the desired Z-alkene, the corresponding E-isomer, and triphenylphosphine oxide.

-

Purification: The crude product is purified by column chromatography on silica gel. A non-polar eluent system (e.g., hexanes or a mixture of hexanes and diethyl ether) is typically used to separate the alkene isomers from the more polar triphenylphosphine oxide.

Data Presentation

The following table summarizes the results of various Z-selective Wittig reactions with non-stabilized ylides.

| Phosphonium Ylide Precursor | Carbonyl Compound | Base | Solvent | Temp (°C) | Yield (%) | Z:E Ratio | Reference |

| Butyltriphenylphosphonium Iodide | Propanal | NaNH₂ | THF | RT | - | Predominantly Z | |

| Propyltriphenylphosphonium Bromide | Garner's Aldehyde | n-BuLi | THF | -78 to RT | 78 | 1:13 (E:Z) | |

| Methyltriphenylphosphonium Bromide | Estrone 3-methyl ether derivative | tBuONa | DCM | -78 to -40 | 63 | >98:2 | |

| Methyltriphenylphosphonium Bromide | Androsterone derivative | tBuONa | DCM | -78 to -40 | 81 | >98:2 | |

| Methyltriphenylphosphonium Bromide | Progesterone derivative | tBuONa | DCM | -78 to -40 | 73 | >98:2 | |

| Methyltriphenylphosphonium Bromide | 4-Methylpropiophenone | tBuONa | DCM | -78 to -40 | 77 | 68:32 | |

| Methyltriphenylphosphonium Bromide | Pinacolone | tBuONa | DCM | -78 to -40 | 69 | 95:5 |

Mandatory Visualizations

Signaling Pathway of the Z-Selective Wittig Reaction

The following diagram illustrates the kinetic pathway for the formation of a Z-alkene using a non-stabilized ylide under salt-free conditions.

Caption: Kinetic pathway of the Z-selective Wittig reaction.

Experimental Workflow for Z-Alkene Synthesis

This diagram outlines the key steps in the experimental protocol for synthesizing Z-alkenes via the Wittig reaction.

Caption: Experimental workflow for Z-alkene synthesis.

References

Application Notes: Purification of Long-Chain Fatty Alcohols

Introduction

Long-chain fatty alcohols (LCFAs) are primary alcohols with a chain length of 14 carbon atoms or more. They are crucial components in various industries, serving as raw materials for detergents, surfactants, emulsifiers, and emollients in cosmetics and pharmaceuticals.[1] The purity of LCFAs is critical for their application, as impurities can significantly affect the properties and performance of the final products. Common impurities include homologous fatty alcohols with different chain lengths, unreacted fatty acid precursors, esters, and catalysts from the production process.[2] This document outlines the primary techniques for purifying LCFAs, providing detailed protocols and comparative data to assist researchers and professionals in selecting the most appropriate method.

Primary Purification Techniques

The choice of purification method depends on the nature of the impurities, the desired purity level, the scale of operation, and the physicochemical properties of the specific fatty alcohol. The most common and effective techniques are crystallization, fractional vacuum distillation, and chromatography.[2]

1. Crystallization

Crystallization is a widely used technique for purifying LCFAs, leveraging the differences in solubility between the target fatty alcohol and its impurities in a given solvent at varying temperatures.[2] As a solution containing the crude LCFA is cooled, the desired alcohol, being less soluble at lower temperatures, crystallizes out, leaving the more soluble impurities behind in the solvent. The efficiency of this process is influenced by the choice of solvent, cooling rate, and agitation.[3]

-

Advantages: Cost-effective for large-scale operations, capable of achieving high purity, and relatively simple to implement.

-

Disadvantages: Solvent selection can be challenging, potential for product loss in the mother liquor, and may require multiple recrystallization steps to achieve the desired purity.

2. Fractional Vacuum Distillation

This method separates fatty alcohols based on their different boiling points. Since LCFAs have high boiling points and are susceptible to thermal decomposition at atmospheric pressure, the distillation is performed under a vacuum to lower their boiling points. A fractionating column is used to enhance the separation of alcohols with very similar boiling points.

-

Advantages: Highly effective for separating homologous fatty alcohols with different chain lengths and for removing non-volatile impurities. It is a well-established industrial process.

-

Disadvantages: Can be energy-intensive, may not effectively remove impurities with boiling points close to the target alcohol, and requires specialized equipment for high-vacuum applications.

3. Chromatographic Methods

Chromatography encompasses several techniques that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For LCFA purification, preparative liquid chromatography and solid-phase extraction (SPE) are particularly useful.

-

Solid-Phase Extraction (SPE): SPE is commonly used for sample clean-up and fractionation. For instance, after saponifying wax esters to yield free fatty acids and fatty alcohols, SPE can be employed to separate these two classes of compounds from each other.

-

Preparative High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and can be used to isolate highly pure fractions of specific fatty alcohols. However, it is generally more expensive and less scalable than other methods.

-

Advantages: Provides excellent separation and high purity, adaptable to various scales (from analytical to preparative), and can separate complex mixtures.

-

Disadvantages: Higher cost associated with stationary phases and solvents, can be time-consuming, and may be less suitable for very large-scale industrial production compared to distillation or crystallization.

Purity Assessment

After purification, it is essential to assess the purity of the LCFA fraction. The most common analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying volatile impurities. LCFAs often require derivatization (e.g., conversion to trimethylsilyl (TMS) ethers) to increase their volatility for GC analysis.

-

High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify LCFAs and less volatile impurities.

-

Melting Point Analysis: A sharp and narrow melting point range that corresponds to the literature value is a good indicator of high purity.

Quantitative Data on Purification Techniques

The following tables summarize quantitative data from various studies on the purification of long-chain fatty alcohols.

Table 1: Purity and Yield from Saponification and Solid-Phase Extraction

| Starting Material | Initial State | Purification Method | Final Product | Purity/Assay | Yield | Reference |

|---|---|---|---|---|---|---|

| Calanus Oil (322 mg) | Rich in wax esters | Saponification followed by SPE | Free Fatty Alcohols | Not specified | 75 mg |

| Sugarcane Press Mud Wax | Crude wax (26% octacosanol) | Hot Ethanolic Reflux | 1-Octacosanol | >67% (Assay ≥ 50%) | 80.04% recovery | |

Table 2: Impurity Reduction via Saponification and Washing